molecular formula C24H30N2O5S2 B2875854 Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 721886-73-3

Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2875854
CAS No.: 721886-73-3
M. Wt: 490.63
InChI Key: TXWDLMOQFCQMKN-UHFFFAOYSA-N
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Description

Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H23N3O5S2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of 1-tosylpiperidine-4-carboxylic acid. This precursor is then reacted with appropriate reagents to introduce the tetrahydrobenzo[b]thiophene moiety and the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient reaction conditions and purification techniques to achieve high yields and purity. The process would involve the use of large reactors, controlled temperature and pressure conditions, and advanced separation methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiazole-4-carboxylate

  • 1-Tosylpiperidine-4-carboxylic acid

Uniqueness: Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its tetrahydrobenzo[b]thiophene structure, which is not commonly found in other similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Biological Activity

Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized results.

  • Molecular Formula : C19H26N2O4S
  • Molecular Weight : 378.49 g/mol
  • CAS Number : 915908-15-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluating various derivatives reported that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The IC50 values for these compounds ranged from 23.2 to 49.9 μM for highly active compounds, while moderate activity was noted in the range of 52.9 to 95.9 μM for others .

Table 1: Antitumor Activity of Related Compounds

Compound IDIC50 (μM)Activity Level
Compound A23.2Highly Active
Compound B49.9Highly Active
Compound C52.9Moderate Activity
Compound D95.9Moderate Activity

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells. In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability by approximately 26.86%. Furthermore, the percentage of cells undergoing early apoptosis increased significantly compared to untreated controls .

Apoptosis Induction Data

  • Early Apoptosis (AV+/PI−) : 8.73%
  • Late Apoptosis (AV+/PI+) : 18.13%
  • Necrosis : Increase by 1.89-fold compared to control

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. A study indicated that related compounds demonstrated effective inhibition against Mycobacterium tuberculosis with minimal cytotoxicity towards human monocytic cells .

Table 2: Antimicrobial Efficacy Against Mtb

Compound IDConcentration (μM)MBC (μM)
Compound E200<5
Compound F100<5
Compound G20<5

Case Studies and Research Findings

  • Case Study on Breast Cancer :
    • In vitro studies demonstrated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells.
    • The compound's mechanism involved modulation of apoptotic pathways leading to enhanced cell death.
  • Study on Tuberculosis :
    • The compound was evaluated for its efficacy against Mtb H37Rv.
    • Results indicated a promising rate of kill with MBC values suggesting high potency against the pathogen without significant toxicity to human cells.

Properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S2/c1-3-31-24(28)21-19-6-4-5-7-20(19)32-23(21)25-22(27)17-12-14-26(15-13-17)33(29,30)18-10-8-16(2)9-11-18/h8-11,17H,3-7,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWDLMOQFCQMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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